molecular formula C16H18N4O B2415405 N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide CAS No. 1355826-20-8

N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B2415405
CAS No.: 1355826-20-8
M. Wt: 282.347
InChI Key: SOWWYEOITCTOJZ-UHFFFAOYSA-N
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Description

“N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide” is a chemical compound that belongs to the class of N-cyanoacetamides . These compounds are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of N-cyanoacetamides, such as “this compound”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

The active hydrogen on C-2 of N-cyanoacetamides can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Future Directions

The main objective of current research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . This suggests that “N-[cyano(2-methylphenyl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide” and similar compounds could have potential applications in the development of new drugs.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-3-(1-methylpyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-5-3-4-6-14(12)15(9-17)19-16(21)8-7-13-10-18-20(2)11-13/h3-6,10-11,15H,7-8H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWWYEOITCTOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CCC2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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